molecular formula C6H5Br2N3 B2536619 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide CAS No. 2253631-27-3

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide

Cat. No.: B2536619
CAS No.: 2253631-27-3
M. Wt: 278.935
InChI Key: CKUPIZONOCTFET-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is a chemical compound with the molecular formula C6H4BrN3·HBr It is a derivative of imidazo[1,2-b]pyridazine, a fused bicyclic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide typically involves the reaction of 3-amino-6-bromopyridazine with chloroacetaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is isolated as a hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Cyclization Reactions: It can form additional fused ring systems through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoimidazo[1,2-a]pyridine: Another brominated imidazo compound with similar structural features.

    3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A related compound with both bromine and chlorine substituents.

Uniqueness

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure can impart distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an important building block for the synthesis of new materials and therapeutic agents. Further research is needed to fully understand its mechanism of action and to explore its potential in different applications.

Biological Activity

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C6_6H4_4BrN3_3 and is characterized by the presence of a bromine atom in the imidazo ring. The synthesis typically involves the reaction of 3-amino-6-bromopyridazine with chloroacetaldehyde under specific conditions, leading to the formation of the desired hydrobromide salt.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biological processes.

Inhibition Studies

Recent studies have highlighted its potential as an inhibitor of FLT3 kinase, which is significant in acute myeloid leukemia (AML). Compounds similar to 6-Bromoimidazo[1,2-b]pyridazine have shown varying degrees of inhibition against FLT3-ITD mutations, which are associated with poor prognosis in AML patients .

Study on Antiproliferative Activity

In an evaluation of imidazo[1,2-b]pyridazine derivatives, compounds were assessed for their binding affinity to amyloid plaques. The study demonstrated that certain derivatives exhibited promising antiproliferative activities against cancer cell lines, indicating potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of imidazo derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, derivatives with additional functional groups showed improved inhibitory effects against various cancer cell lines compared to their parent compounds .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeKey Findings
6-Bromoimidazo[1,2-a]pyridineAntimicrobialSignificant activity against multidrug-resistant TB
3-Bromo-6-chloroimidazo[1,2-b]pyridazineAnticancerModerate potency against tested kinases

The comparison highlights that while similar compounds exhibit various biological activities, this compound's unique structure may confer distinct properties that warrant further investigation.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific pathways involved in diseases such as cancer and leukemia .

Properties

IUPAC Name

6-bromoimidazo[1,2-b]pyridazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUPIZONOCTFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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